
3-Difluoromethanesulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Difluoromethanesulfonylpiperidine is a chemical compound with the molecular formula C6H11F2NO2S. It is a piperidine derivative that contains a difluoromethanesulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethanesulfonylpiperidine typically involves the introduction of the difluoromethanesulfonyl group into a piperidine ring. One common method is the reaction of piperidine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Difluoromethanesulfonylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce more complex organic molecules .
Aplicaciones Científicas De Investigación
3-Difluoromethanesulfonylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-Difluoromethanesulfonylpiperidine involves its interaction with specific molecular targets and pathways. The difluoromethanesulfonyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in the study of enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Difluoromethanesulfonylpiperidine include other fluorinated piperidine derivatives such as:
- 3-Fluoropiperidine
- 4-Difluoromethanesulfonylpiperidine
- 2-Difluoromethanesulfonylpiperidine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the difluoromethanesulfonyl group. This unique structure imparts distinct chemical properties and reactivity, making it particularly useful in certain synthetic and research applications .
Propiedades
Fórmula molecular |
C6H11F2NO2S |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
3-(difluoromethylsulfonyl)piperidine |
InChI |
InChI=1S/C6H11F2NO2S/c7-6(8)12(10,11)5-2-1-3-9-4-5/h5-6,9H,1-4H2 |
Clave InChI |
DLXXTXFCRBUCIV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


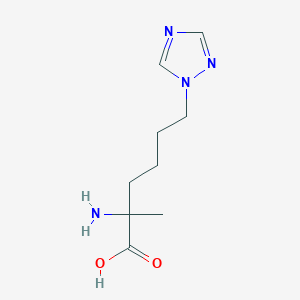
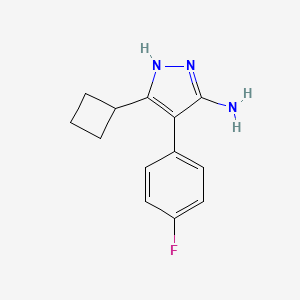
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)

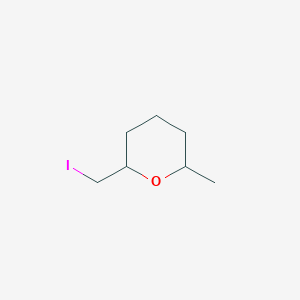
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)

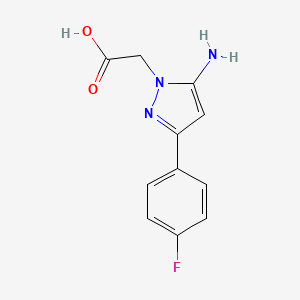
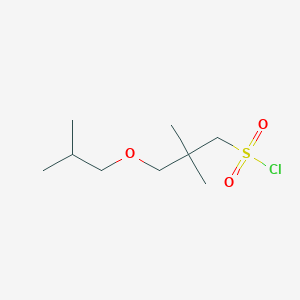
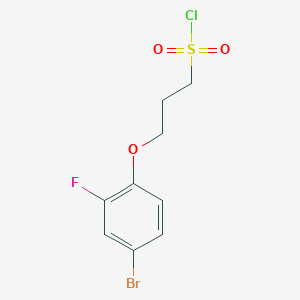
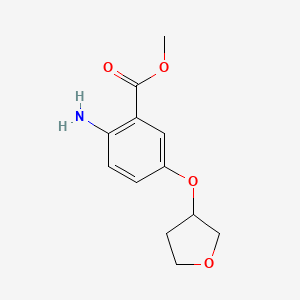
![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
